molecular formula C28H19BrClN5O2 B12728789 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- CAS No. 119457-35-1

3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl-

Cat. No.: B12728789
CAS No.: 119457-35-1
M. Wt: 572.8 g/mol
InChI Key: FEXJQYUANQLGNS-MYYYXRDXSA-N
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Description

3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- typically involves multi-step organic reactions. The starting materials often include substituted pyrazolones, indoloquinoxalines, and chlorophenyl derivatives. Common synthetic routes may involve:

    Condensation reactions: Combining pyrazolone derivatives with indoloquinoxaline acetyl compounds under acidic or basic conditions.

    Substitution reactions: Introducing the chlorophenyl group through nucleophilic substitution.

    Bromination: Adding the bromo group to the indoloquinoxaline moiety using brominating agents like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield hydroxylated or ketone derivatives.

    Reduction: Could produce alcohols or amines.

    Substitution: Results in various substituted pyrazolone derivatives.

Scientific Research Applications

    Medicinal chemistry: As potential anti-inflammatory, analgesic, and anticancer agents.

    Materials science: In the development of organic semiconductors and dyes.

    Organic synthesis: As intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example:

    Enzyme inhibition: Inhibiting key enzymes involved in inflammatory pathways.

    Receptor binding: Modulating receptor activity to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolone derivatives: Known for their diverse biological activities.

    Indoloquinoxaline derivatives: Studied for their anticancer and antimicrobial properties.

    Chlorophenyl derivatives: Commonly used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- lies in its complex structure, which combines multiple pharmacophores, potentially leading to novel biological activities and applications.

Properties

CAS No.

119457-35-1

Molecular Formula

C28H19BrClN5O2

Molecular Weight

572.8 g/mol

IUPAC Name

(4Z)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[1-(4-chlorophenyl)ethylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C28H19BrClN5O2/c1-15(17-7-10-19(30)11-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-12-9-18(29)13-20(23)26-27(34)32-22-6-4-3-5-21(22)31-26/h3-13H,14H2,1-2H3/b25-15-

InChI Key

FEXJQYUANQLGNS-MYYYXRDXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)Cl)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53

Canonical SMILES

CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)Cl)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53

Origin of Product

United States

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